5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target in antithrombotic therapy .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds to the S1 subsite of FXa, which is facilitated by the interaction of the neutral ligand chlorothiophene . This binding inhibits the activity of FXa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade.
Pharmacokinetics
The compound has been found to have good oral bioavailability . This means it can be effectively absorbed from the gastrointestinal tract and reach systemic circulation. The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Result of Action
The inhibition of FXa by the compound leads to a decrease in thrombin generation. This results in a reduction in blood clot formation, making the compound effective as an antithrombotic agent .
Biochemical Analysis
Biochemical Properties
The compound interacts with the coagulation enzyme Factor Xa, inhibiting its activity . This interaction is facilitated by the neutral ligand chlorothiophene in the S1 subsite of the enzyme
Molecular Mechanism
The molecular mechanism of action of 5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide involves the inhibition of Factor Xa. The compound binds to the enzyme, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological targets, particularly enzymes involved in the coagulation cascade.
Medicine: Investigated as a potential therapeutic agent for the prevention and treatment of thromboembolic diseases due to its ability to inhibit Factor Xa.
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another Factor Xa inhibitor with a similar mechanism of action but different chemical structure.
Apixaban: A widely used anticoagulant that also targets Factor Xa.
Edoxaban: Another oral Factor Xa inhibitor with clinical applications in preventing thromboembolic events.
Uniqueness
5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide is unique due to its specific chemical structure, which provides a balance of potency, selectivity, and oral bioavailability. Its unique interactions with the S1 subsite of Factor Xa contribute to its high affinity and efficacy .
Properties
IUPAC Name |
5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c17-14-6-7-16(24-14)25(21,22)18-10-15(20)19-8-9-23-13(11-19)12-4-2-1-3-5-12/h1-7,13,18H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJUIQLQVXJTIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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